molecular formula C9H11ClFNO B13032694 (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL

Cat. No.: B13032694
M. Wt: 203.64 g/mol
InChI Key: PENSHPRZZMWWKP-SSDLBLMSSA-N
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Description

(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a chlorinated and fluorinated aromatic ring, and a hydroxyl group on a propanol backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluoroaniline and a suitable chiral auxiliary.

    Formation of Intermediate: The aniline derivative undergoes a series of reactions, including protection of the amino group, halogenation, and coupling with a chiral auxiliary to form an intermediate.

    Reduction and Deprotection: The intermediate is then subjected to reduction and deprotection reactions to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including as a precursor for the development of pharmaceuticals targeting specific diseases.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The chlorinated and fluorinated aromatic ring enhances its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL: A stereoisomer with different biological activity.

    1-Amino-1-(2-chloro-6-fluorophenyl)ethanol: Lacks the propanol backbone, leading to different chemical properties.

    1-Amino-1-(2-chloro-6-fluorophenyl)propan-1-OL: A positional isomer with variations in reactivity.

Uniqueness

(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1

InChI Key

PENSHPRZZMWWKP-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C=CC=C1Cl)F)N)O

Canonical SMILES

CC(C(C1=C(C=CC=C1Cl)F)N)O

Origin of Product

United States

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